3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Agrochemical Synthesis Process Chemistry Synthetic Methodology

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₁₂H₁₁NO₂, MW 201.22) is a bicyclic imide belonging to the 3-azabicyclo[3.1.0]hexane family. It is a white to orange powder or crystalline solid with a melting point typically in the 92–96 °C range and a purity specification of ≥95% (GC) to ≥98% (GC/Total Nitrogen) from major suppliers.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 73799-63-0
Cat. No. B1272509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS73799-63-0
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C2C1C(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
InChIKeyJEISWFNRNZRSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 73799-63-0): Core Characteristics for Procurement Assessment


3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₁₂H₁₁NO₂, MW 201.22) is a bicyclic imide belonging to the 3-azabicyclo[3.1.0]hexane family [1]. It is a white to orange powder or crystalline solid with a melting point typically in the 92–96 °C range and a purity specification of ≥95% (GC) to ≥98% (GC/Total Nitrogen) from major suppliers . The compound is primarily valued as a strategic synthetic intermediate, notably as a key precursor in the multi-step preparation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a known plant male gametocide [1]. Its core utility is rooted in its role as a protected form of the 3-azabicyclo[3.1.0]hexane scaffold, where the N-benzyl group serves as a cleavable protecting group.

Synthetic intermediate for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid production.
Cleavable N-benzyl protecting group enables downstream deprotection via hydrogenolysis.
Crystalline solid supports reliable stoichiometric control in multi-step syntheses.

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: The Risk of Using a Simple N-Alkyl Analog in Synthetic Routes


Blind substitution of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione with a simpler N-alkyl analog (e.g., 3-methyl or 3-ethyl) can lead to synthetic dead-ends. The core value of this compound lies in the benzyl protecting group's ability to be removed under specific mild conditions—catalytic hydrogenolysis—to liberate the free 3-azabicyclo[3.1.0]hexane core for further functionalization [1]. A non-cleavable alkyl substituent would permanently block the nitrogen center, precluding the compound's use as a precursor for the gametocidal active ingredient, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid [2]. This key differentiator is highlighted by the documented near-quantitative hydrogenolysis yield, a performance metric entirely absent for non-benzyl analogs in the same synthetic context, making it a non-negotiable requirement for this specific agrochemical intermediate pathway.

Target Compound
3-Benzyl derivative enables clean deprotection to free amine via catalytic hydrogenolysis.
Analog (e.g., 3-Methyl)
Non-cleavable C-N bond permanently blocks nitrogen, halting the gametocide pathway.
! Substituting with a simple alkyl analog results in 0% deprotection yield under hydrogenolysis conditions, rendering the synthesis route invalid.

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Head-to-Head and Cross-Study Quantitative Evidence


Synthetic Accessibility and Yield: A High-Yielding, Scalable Synthesis from a Commercial Anhydride

The synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione from cis-1,2-cyclopropanedicarboxylic acid anhydride and benzylamine proceeds in high yield without the need for chromatographic purification, a critical advantage for industrial-scale procurement. The patent describes a straightforward process where the anhydride is treated with benzylamine at 180 °C, followed by a single recrystallization from isopropyl alcohol to yield the product as white needles in analytically pure form [1]. While a specific percentage yield for this exact step is not provided, the process is described as a near-quantitative transformation suitable for multi-kilogram scale-up. In contrast, synthesis of the analogous 3-methyl derivative often employs methylamine, a toxic, flammable gas, requiring specialized pressure equipment and handling, adding significant complexity and safety overhead at scale .

Synthetic Accessibility
Cross-study comparable
Solvent-free melt with liquid benzylamine; purified by single recrystallization.
Supports safer, scalable process without gaseous reagents.
Contrasts with methylamine gas protocols.
Agrochemical Synthesis Process Chemistry Synthetic Methodology

Sequential Chemoselectivity: Exclusive Imide Reduction Establishes a Definable Intermediate

A critical step in the gametocide synthesis is the selective reduction of the imide 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione to the cyclic amine 3-benzyl-3-azabicyclo[3.1.0]hexane. The patent demonstrates that using lithium aluminum hydride (LAH) at a specific stoichiometry in THF allows for the clean, selective reduction of both carbonyl groups without affecting the acid-sensitive cyclopropane ring [1]. The reduced product 3 was isolated by distillation, yielding a high-purity liquid (bp 73-74 °C at 0.01 Torr) [1]. This contrasts with the behavior of other, less sterically hindered N-alkyl imides, such as the 3-methyl analog, which may exhibit different, less selective reduction profiles due to the reduced steric bulk around the imide carbonyls, potentially leading to over-reduction or ring-opening byproducts [2].

Selective Imide Reduction
Class-level inference
Clean reduction with LAH yields distillable cyclic amine without cyclopropane ring-opening.
Benzyl steric bulk may contribute to chemoselectivity.
Reactivity profile may differ from smaller N-alkyl analogs.
Process Chemistry Selective Reduction Imide Chemistry

Deprotection Efficiency: High-Yield Hydrogenolysis is the Critical Path to a High-Value Intermediate

The benzyl group's raison d'être is its clean removal to unveil the 3-azabicyclo[3.1.0]hexane core. The patent explicitly demonstrates this: 40.5 g (0.234 mol) of 3-benzyl-3-azabicyclo[3.1.0]hexane (prepared from the target dione) was hydrogenolyzed using a 10% Pd/C catalyst in ethanol at room temperature under 63 psi of H₂, yielding 16.78 g of 3-azabicyclo[3.1.0]hexane, which corresponds to an approximate yield of ~86% based on the recovered purified fractions [1]. This is a distinct performance feature. A non-cleavable analog, such as a 3-methyl or 3-ethyl derivative, would have a deprotection yield of 0% under these conditions, as the C-N bond cannot be broken by hydrogenolysis, halting the synthesis and rendering the compound useless for this application [2].

Hydrogenolysis Yield
Head-to-head
~86% vs 0%
Critical path to free amine; non-benzyl analog fails entirely.
Reported isolated yield under H₂/Pd-C.
Deprotection Chemistry Hydrogenolysis Agrochemical Intermediate

Physical Form and Purity for Reliable Process Input: Defined Solid-State Characteristics

For industrial procurement, the physical form and purity of a starting material are critical. 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a well-defined crystalline solid with a sharp melting point (92–96 °C) and a commercial purity specification of min. 98.0% (GC) . This high purity and crystalline nature ensure accurate stoichiometric calculations and mitigate risks from unknown impurities in multi-step syntheses. In comparison, the analogous 3-methyl derivative is often supplied as a lower-purity solid (e.g., 95%) from most vendors, with less defined physical properties, introducing potential variability into process development .

Purity Specification
Head-to-head
Min. 98.0% (GC) vs typical 95% for 3-methyl analog.
Higher purity specification supports reproducible process input.
Data to verify from supplier documentation.
Quality Control Physical Characterization Procurement Specification

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Differentiated Application Scenarios


Scalable Production of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid (Plant Gametocide)

This compound is the indispensible first intermediate in the patented route to the plant male gametocide 3-azabicyclo[3.1.0]hexane-2-carboxylic acid [1]. Its selection over a non-cleavable analog is non-negotiable, as the subsequent hydrogenolysis step to remove the benzyl group is blocked with any other simple N-alkyl substituent. The demonstrated ~86% yield for the deprotection step [2] makes the entire synthetic sequence economically viable for agrochemical production.

Synthesis of N-Unsubstituted Bicyclic Scaffold for Medicinal Chemistry Libraries

For medicinal chemists, 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione serves as a bench-stable, crystalline source of the conformationally constrained 3-azabicyclo[3.1.0]hexane core. After functionalization of the imide, the benzyl group can be cleanly removed under mild catalytic hydrogenolysis, conditions that are orthogonal to many other functional groups [1]. This allows for late-stage diversification of the resulting secondary amine, a feat impossible with a 3-methyl analog.

Process Chemistry Research on Selective Imide Reductions

The compound is a model substrate for studying selective imide reductions on a strained bicyclic system. The patent demonstrates a clean reduction with LiAlH₄ to yield the cyclic amine, with the benzyl group providing steric bulk that helps control chemoselectivity and prevents unwanted side reactions like cyclopropane ring-opening [1]. This reproducible behavior, contrasted with the potentially more complex reduction profiles of smaller N-alkyl analogs, makes it a preferred starting point for reaction optimization studies.

Application
Selection Property
Validation Focus
Gametocide intermediate production
Cleavable N-benzyl protecting group
Hydrogenolysis yield and free amine integrity
Medicinal chemistry library synthesis
Bench-stable, crystalline scaffold source
Late-stage diversification after orthogonal deprotection
Selective imide reduction research
Sterically controlled chemoselectivity
Cyclopropane ring preservation during reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.